3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with benzyloxy and thiophenyl-pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzyloxybenzene derivative, which is then subjected to a series of reactions to introduce the pyridinyl and thiophenyl groups. Key steps may include:
Formation of Benzyloxybenzene: This can be achieved through the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.
Formation of the Benzamide Core: This involves the reaction of the intermediate with an amine derivative to form the benzamide structure.
Final Assembly: The thiophenyl group is introduced in the final step, often through a coupling reaction using a thiophene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied and could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required.
Properties
IUPAC Name |
3-phenylmethoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-24(26-16-20-10-5-13-25-23(20)22-12-6-14-29-22)19-9-4-11-21(15-19)28-17-18-7-2-1-3-8-18/h1-15H,16-17H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIPLLXFUSNZIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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